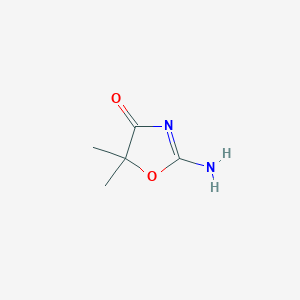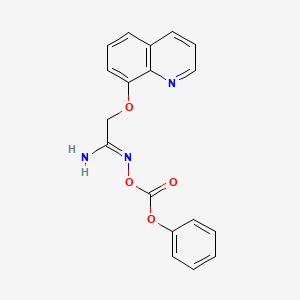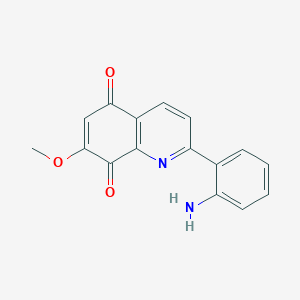
2-Amino-5,5-dimethyl-1,3-oxazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5,5-dimethyloxazol-4(5H)-one is a heterocyclic compound containing an oxazole ring with an amino group and two methyl groups. Compounds with oxazole rings are known for their diverse biological activities and are often used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,5-dimethyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a suitable amine with a diketone or ketoester in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5,5-dimethyloxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Introduction of different substituents at various positions on the oxazole ring.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole N-oxides, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
2-amino-5,5-dimethyloxazol-4(5H)-one may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 2-amino-5,5-dimethyloxazol-4(5H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-methyloxazole: Lacks one methyl group compared to 2-amino-5,5-dimethyloxazol-4(5H)-one.
2-amino-4,5-dimethyloxazole: Different positioning of the amino group.
5,5-dimethyloxazol-4-one: Lacks the amino group.
Uniqueness
2-amino-5,5-dimethyloxazol-4(5H)-one’s unique structure, with both an amino group and two methyl groups, may confer specific chemical properties and biological activities that distinguish it from similar compounds.
Propiedades
Número CAS |
17816-87-4 |
|---|---|
Fórmula molecular |
C5H8N2O2 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
2-amino-5,5-dimethyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C5H8N2O2/c1-5(2)3(8)7-4(6)9-5/h1-2H3,(H2,6,7,8) |
Clave InChI |
GELPWDNWQOJCNF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N=C(O1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)




![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)

![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)

![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
